1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol
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Overview
Description
1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol is a chemical compound with the molecular formula C8H10N2O It features a pyrazole ring, a pentynyl chain, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol typically involves the reaction of pyrazole derivatives with alkynyl alcohols. One common method includes the use of 4-pentyn-1-ol as a starting material, which undergoes a series of reactions to introduce the pyrazole ring at the 4-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products:
Oxidation: Formation of pyrazole ketones or aldehydes.
Reduction: Formation of pyrazole alkanes or alkenes.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol is primarily related to its interaction with biological targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions. The specific pathways and molecular targets depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
4-Pentyn-1-ol: A precursor in the synthesis of 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol.
Pyrazole Derivatives: Compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines share structural similarities and are used in similar applications
Uniqueness: this compound is unique due to the presence of both a pyrazole ring and an alkyne group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various research fields .
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)pent-4-yn-1-ol |
InChI |
InChI=1S/C8H10N2O/c1-2-3-4-8(11)7-5-9-10-6-7/h1,5-6,8,11H,3-4H2,(H,9,10) |
InChI Key |
HSZCJRRPIWVGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(C1=CNN=C1)O |
Origin of Product |
United States |
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